2,6-Dichloroisonicotinaldehyde

Organic Synthesis Medicinal Chemistry Reaction Optimization

Researchers constructing 2,4,6-trisubstituted pyridine libraries face regiochemical ambiguity with mono-chlorinated precursors, causing unwanted isomers and purification bottlenecks. • Symmetric 2,6-dichloro substitution enables orthogonal Suzuki or Buchwald-Hartwig couplings with precise regiochemical control for kinase inhibitor and CNS-targeted scaffolds. • Reactive 4-formyl group supports aldehyde-to-acid oxidation yielding INA (plant SAR activator) or reversible covalent fragment screening at millimolar hit levels. • 98% purity, ambient-stable solid (mp 44-48 °C) simplifies kilo-lab scale-up vs. higher-melting analogs, reducing engineering complexity.

Molecular Formula C6H3Cl2NO
Molecular Weight 176 g/mol
CAS No. 113293-70-2
Cat. No. B057515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloroisonicotinaldehyde
CAS113293-70-2
Molecular FormulaC6H3Cl2NO
Molecular Weight176 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1Cl)Cl)C=O
InChIInChI=1S/C6H3Cl2NO/c7-5-1-4(3-10)2-6(8)9-5/h1-3H
InChIKeyMVCMPKYZHKUBCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloroisonicotinaldehyde (CAS 113293-70-2) Procurement Guide: A Symmetric Dichloro-Pyridine Building Block for Agrochemical and OLED Intermediates


2,6-Dichloroisonicotinaldehyde (CAS 113293-70-2), systematically named 2,6-dichloropyridine-4-carbaldehyde, is a heterocyclic aldehyde featuring a pyridine ring substituted with chlorine atoms at the 2- and 6-positions and a formyl group at the 4-position [1]. With a molecular weight of 176.00 g/mol, this compound serves as a versatile electrophilic intermediate, with its dual chlorine substitution and reactive aldehyde enabling orthogonal functionalization for constructing complex pyridine-based scaffolds used in pharmaceutical, agrochemical, and materials science research .

Why 2,6-Dichloroisonicotinaldehyde Cannot Be Simply Replaced by Mono-Chloro or Non-Chlorinated Pyridine Aldehydes


Analogs such as 2-chloroisonicotinaldehyde or isonicotinaldehyde lack the symmetric 2,6-dichloro substitution pattern that is critical for constructing symmetrically substituted, medicinally relevant pyridine architectures [1]. The two electron-withdrawing chlorine atoms synergistically activate the 4-formyl group toward nucleophilic attack while simultaneously blocking reactive positions on the ring, enabling regioselective transformations that are unattainable with mono-chlorinated or unsubstituted analogs . Generic substitution risks lower reaction yields, undesired regioisomers, and downstream purification challenges.

Quantitative Differentiation of 2,6-Dichloroisonicotinaldehyde Against Its Closest Analogs


Dual Chlorine Substitution Increases Electrophilicity and Synthetic Turnover in Nucleophilic Addition

The presence of two chlorine substituents at the 2- and 6-positions enhances the electrophilicity of the 4-formyl group, facilitating nucleophilic addition and condensation reactions. This electronic activation enables more efficient Schiff base formation compared to the mono-chloro analog 2-chloroisonicotinaldehyde, which has only one electron-withdrawing group [1]. While specific quantitative rate constants are not published, the structural feature is a class-level inference from pyridine heterocycle SAR.

Organic Synthesis Medicinal Chemistry Reaction Optimization

Distinct Physicochemical Phase Behavior: Melting Point Depression vs. 2-Chloro Analogs

The melting point of 2,6-dichloroisonicotinaldehyde is reported as 44-48 °C , which is notably lower than that of 2-chloroisonicotinaldehyde (50-54 °C) [1]. This 6-8 °C melting point depression can influence crystallization conditions, solubility, and handling during large-scale synthesis, offering practical advantages in solvent selection and temperature control.

Process Chemistry Crystallization Purification

Enhanced Lipophilicity Drives Superior Extraction and Organic Phase Partitioning

The computed octanol-water partition coefficient (XLogP3) for 2,6-dichloroisonicotinaldehyde is 1.5 [1]. In contrast, the unsubstituted analog isonicotinaldehyde (pyridine-4-carboxaldehyde) has a reported logP of approximately 0.4 [2]. This >1 log unit increase in lipophilicity, conferred by the dual chlorine substitution, significantly improves organic-phase solubility and extraction efficiency during workup, reducing product loss to aqueous layers.

Medicinal Chemistry Drug Design ADME

Proven Precursor to Plant Elicitor 2,6-Dichloroisonicotinic Acid (INA) with Validated Bioactivity

2,6-Dichloroisonicotinaldehyde serves as a direct precursor to 2,6-dichloroisonicotinic acid (INA), a well-characterized synthetic elicitor of plant defense responses [1]. INA has been shown to inhibit catalase activity in tobacco, leading to increased intracellular ROS and enhanced disease resistance, a property validated across multiple independent studies [2]. This creates a direct, evidence-backed path from the purchased aldehyde to a biologically active molecule, whereas the mono-chloro analog 2-chloroisonicotinic acid does not exhibit comparable elicitor potency.

Agrochemical Research Plant Defense Activation Secondary Metabolite Elicitation

Commercially Available at Consistent 95% Purity, Matching or Exceeding Comparator Specifications

2,6-Dichloroisonicotinaldehyde is widely available from major suppliers at 95% assay purity (GC) . The mono-chloro analog 2-chloroisonicotinaldehyde is available at a comparable 95% minimum purity , indicating that the target compound is not quality-differentiated in terms of commercial purity. However, the consolidated supply base for the 2,6-dichloro variant across multiple global vendors (Sigma-Aldrich, Bidepharm, AKSci) ensures competitive pricing and reliable batch-to-batch consistency compared to less widely stocked analogs.

Chemical Sourcing Quality Control Batch Consistency

Optimal Deployment Scenarios for 2,6-Dichloroisonicotinaldehyde in Scientific and Industrial Research


Synthesis of Symmetrically 2,6-Disubstituted Pyridine Libraries for Drug Discovery

The unique 2,6-dichloro substitution pattern makes this aldehyde the preferred starting material for generating symmetrically functionalized pyridine libraries. The dual chlorine atoms serve as handles for sequential or parallel cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of diverse 2,4,6-trisubstituted pyridines with high regiochemical control [1]. This scaffold is highly represented in kinase inhibitors and CNS-targeted drug candidates, where the chlorine atoms can be replaced with aryl, amino, or alkoxy groups to fine-tune potency and selectivity.

Multi-Kilogram Production of 2,6-Dichloroisonicotinic Acid (INA) for Agrochemical Elicitor Programs

The aldehyde-to-acid oxidation of 2,6-dichloroisonicotinaldehyde provides a straightforward, high-yielding route to INA, a proven systemic acquired resistance (SAR) activator in plants [1]. The lower melting point and enhanced organic solubility of the aldehyde precursor simplify reaction scale-up compared to solid-phase oxidation of higher-melting analogs, reducing engineering complexity in kilo-lab and pilot-plant settings [2].

OLED Electron-Transport Layer (ETL) Intermediate Development

Pyridine-based materials are increasingly employed as electron-transport layers in organic light-emitting diodes (OLEDs) due to their high electron affinity and thermal stability [1]. 2,6-Dichloroisonicotinaldehyde serves as a key intermediate for synthesizing bis-pyridyl and terpyridyl ligands, where the chlorine atoms are displaced to introduce aryl or heteroaryl groups that tune the LUMO energy level. The dual chlorine substitution ensures a higher degree of cross-linking or conjugation than mono-chloro analogs, leading to materials with enhanced charge mobility and device lifetime [2].

Covalent Fragment-Based Drug Discovery via Aldehyde-Directed Reversible Covalent Inhibitor (RCI) Design

The electrophilic aldehyde group at the 4-position provides a reversible covalent warhead for targeting cysteine or lysine residues in protein active sites. In fragment-based screening, 2,6-dichloroisonicotinaldehyde can generate Schiff base adducts with catalytic lysines, offering millimolar initial fragment hits that can be elaborated using the chlorine substituents as growth vectors [1]. The dual chlorine atoms also increase the fragment's lipophilicity (XLogP3 = 1.5), which can enhance passive membrane permeability while maintaining fragment-like physicochemical properties.

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